4-(3-Methylphenoxy)aniline

Overview

Description

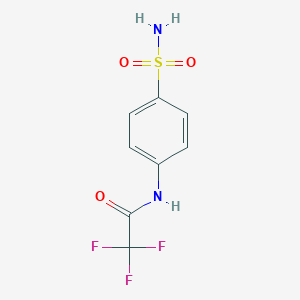

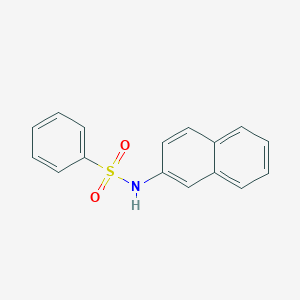

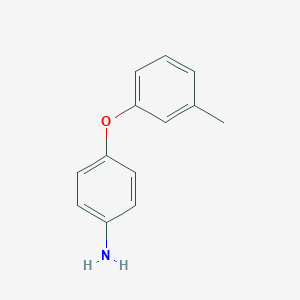

“4-(3-Methylphenoxy)aniline” is an organic compound with the molecular weight of 229.28 . It is a solid substance and its IUPAC name is 4-(3-methoxy-4-methylphenoxy)aniline . The InChI code for this compound is 1S/C14H15NO2/c1-10-3-6-13(9-14(10)16-2)17-12-7-4-11(15)5-8-12/h3-9H,15H2,1-2H3 .

Molecular Structure Analysis

The molecular formula of “4-(3-Methylphenoxy)aniline” is C14H15NO2 . It has an average mass of 215.248 Da and a monoisotopic mass of 215.094635 Da . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Physical And Chemical Properties Analysis

“4-(3-Methylphenoxy)aniline” is a solid substance . It has a density of 1.2±0.1 g/cm3 . The compound has a boiling point of 358.2±22.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The compound has a molar refractivity of 63.6±0.3 cm3 .

Scientific Research Applications

Bi-functionalized Metal-Organic Frameworks for Biomarker Detection

- Context: 4-Aminophenol (4-AP) is a biomarker of aniline and is essential for detecting aniline exposure in the human body.

- Application: A study by Jin and Yan (2021) introduced a bi-functionalized luminescent metal-organic framework (MOF), named Eu@MOF-253-CH3, for the sensitive detection of 4-AP in urine. This framework is effective in recognizing 4-AP through luminescence quenching while avoiding interference from other species in urine, demonstrating potential in health screening and pre-diagnosis (Jin & Yan, 2021).

Catalytic Oxidation of Phenolic and Aniline Compounds

- Context: The removal of phenolic and aniline compounds from solutions is a significant environmental concern.

- Application: Zhang et al. (2009) explored the use of superparamagnetic Fe3O4 nanoparticles as catalysts for the oxidation of phenolic and aniline compounds. This study found effective removal of these compounds from aqueous solutions, suggesting a practical approach for environmental remediation (Zhang et al., 2009).

Synthesis and Characterization of Electrochromic Materials

- Context: Developing new materials for electrochromic applications is essential in advancing technology in areas like solar cells.

- Application: Li et al. (2017) conducted a study on the synthesis and characterization of novel electrochromic materials, including 4-nitro-N,N-bis(4-(thiophen-2-yl)phenyl)aniline. They found that these materials exhibit excellent properties for use in the near-infrared region, indicating potential for use in advanced electrochromic devices (Li et al., 2017).

Polymer Synthesis for Potential Industrial Applications

- Context: The synthesis of polymers with specific properties is a key area of research for various industrial applications.

- Application: Tawade et al. (2015) synthesized new polyetherimides from 4-(4-(4-(4-Aminophenoxy)-2-pentadecylphenoxy)phenoxy)aniline, demonstrating these materials' solubility, flexibility, and thermal stability. This research presents opportunities for the development of new materials with potential applications in industries like coatings and adhesives (Tawade et al., 2015).

Uptake Monitoring and Environmental Cleanup

- Context: Monitoring and removing environmentally harmful compounds such as anilines and phenols is crucial for environmental protection.

- Application: Razee and Masujima (2002) investigated the use of modified zeolites for the uptake of aniline and phenol compounds. Their study shows that these modified zeolites can effectively remove these pollutants from water, offering a method for environmental cleanup and pollution monitoring (Razee & Masujima, 2002).

Safety and Hazards

“4-(3-Methylphenoxy)aniline” is considered hazardous. It is toxic if swallowed, in contact with skin or if inhaled . It may cause an allergic skin reaction and serious eye damage . It is suspected of causing genetic defects and cancer . It causes damage to organs (Blood) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name |

4-(3-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVLOVTVJKXIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205268 | |

| Record name | Benzenamine, 4-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methylphenoxy)aniline | |

CAS RN |

56705-84-1 | |

| Record name | 4-(3-Methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56705-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(3-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056705841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.